trans-2-(Cyclohexylamino)cyclobutan-1-ol
Overview
Description
Trans-2-(Cyclohexylamino)cyclobutan-1-ol, also known as ACBC, is a cyclobutane derivative1. It has a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol1.
Synthesis Analysis
While I couldn’t find specific synthesis methods for trans-2-(Cyclohexylamino)cyclobutan-1-ol, cyclobutanes can generally be synthesized through various methods such as the [2+2] cycloaddition of alkenes23.
Molecular Structure Analysis
The molecular structure of trans-2-(Cyclohexylamino)cyclobutan-1-ol consists of a cyclobutane ring with a cyclohexylamino group at the 2-position and a hydroxyl group at the 1-position1.
Chemical Reactions Analysis
Specific chemical reactions involving trans-2-(Cyclohexylamino)cyclobutan-1-ol are not available in the search results. However, cyclobutanes can generally participate in various chemical reactions, including ring-opening reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of trans-2-(Cyclohexylamino)cyclobutan-1-ol are not specified in the search results, apart from its molecular weight1.Safety And Hazards
Specific safety and hazard information for trans-2-(Cyclohexylamino)cyclobutan-1-ol is not available in the search results.
Future Directions
The future directions of research involving trans-2-(Cyclohexylamino)cyclobutan-1-ol are not specified in the search results.
Please note that this information is based on limited search results and may not be comprehensive or completely accurate. For more detailed information, please refer to relevant scientific literature or databases. If you’re working with this compound in a laboratory setting, always follow appropriate safety guidelines.
properties
IUPAC Name |
(1R,2R)-2-(cyclohexylamino)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-7-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISNJVULUOCQPW-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.